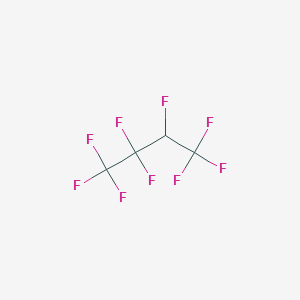

1,1,1,2,2,3,4,4,4-Nonafluorobutane

Vue d'ensemble

Description

2H-Nonafluorobutane is a fluorinated organic compound with the molecular formula C4H3F9. It is a colorless liquid that is often used in various industrial applications due to its unique chemical properties. The compound is known for its high thermal stability and low reactivity, making it an ideal candidate for use in harsh chemical environments.

Applications De Recherche Scientifique

2H-Nonafluorobutane has a wide range of applications in scientific research, including:

Chemistry:

- Used as a solvent in various chemical reactions due to its high thermal stability and low reactivity.

- Employed as a reagent in the synthesis of other fluorinated compounds.

Biology:

- Utilized in the study of fluorinated compounds’ effects on biological systems.

- Investigated for its potential use in drug delivery systems due to its unique chemical properties.

Medicine:

- Explored for its potential use in medical imaging techniques, such as magnetic resonance imaging (MRI), due to its high fluorine content.

- Studied for its potential therapeutic applications in treating certain diseases.

Industry:

- Used as a refrigerant in cooling systems due to its low boiling point and high thermal stability.

- Employed in the production of specialty chemicals and materials, such as fluoropolymers and surfactants.

Mécanisme D'action

Target of Action

1,1,1,2,2,3,4,4,4-Nonafluorobutane is a versatile compound in organic synthesis . Its primary targets are the molecules that require the introduction of fluorine or sulfonylation . The compound acts as a source of fluoride for nucleophilic introduction of fluorine and as a sulfonylation agent .

Mode of Action

The compound interacts with its targets through two main mechanisms. First, it can act as a source of fluoride for the nucleophilic introduction of fluorine . Second, it is frequently applied as a sulfonylation reagent, generating intermediates with strong electron-withdrawing perfluorinated alkyl substituents .

Biochemical Pathways

The specific biochemical pathways affected by this compound are dependent on the nature of the target molecules. The compound’s role as a source of fluoride and a sulfonylation agent suggests that it may be involved in various biochemical reactions, particularly those requiring the introduction of fluorine or sulfonylation .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific molecules it interacts with. By introducing fluorine or carrying out sulfonylation, the compound can significantly alter the properties of its target molecules, potentially leading to a wide range of downstream effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s efficacy as a source of fluoride or a sulfonylation agent may be affected by factors such as temperature, pH, and the presence of other chemicals

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2H-Nonafluorobutane can be synthesized through several methods. One common method involves the fluorination of butane using elemental fluorine or a fluorinating agent such as cobalt trifluoride. The reaction typically occurs under high temperature and pressure conditions to ensure complete fluorination of the butane molecule.

Industrial Production Methods: In industrial settings, 2H-Nonafluorobutane is produced using large-scale fluorination reactors. These reactors are designed to handle the highly reactive nature of fluorine gas and ensure the safe and efficient production of the compound. The process involves the continuous feeding of butane and fluorine gas into the reactor, where the reaction takes place under controlled conditions.

Analyse Des Réactions Chimiques

Types of Reactions: 2H-Nonafluorobutane primarily undergoes substitution reactions due to the presence of multiple fluorine atoms. These reactions often involve the replacement of one or more fluorine atoms with other functional groups.

Common Reagents and Conditions: Common reagents used in the substitution reactions of 2H-Nonafluorobutane include nucleophiles such as hydroxide ions, amines, and thiols. The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures.

Major Products: The major products formed from the substitution reactions of 2H-Nonafluorobutane depend on the nature of the nucleophile used. For example, the reaction with hydroxide ions can produce nonafluorobutanol, while the reaction with amines can yield nonafluorobutylamines.

Comparaison Avec Des Composés Similaires

2H-Nonafluorobutane is unique among fluorinated compounds due to its high fluorine content and specific molecular structure. Similar compounds include:

Perfluorobutanesulfonic acid (PFBS): A fluorinated compound with a similar structure but containing a sulfonic acid group.

Perfluorooctanoic acid (PFOA): Another fluorinated compound with a longer carbon chain.

Compared to these compounds, 2H-Nonafluorobutane offers unique advantages in terms of thermal stability and low reactivity, making it suitable for a wide range of applications.

Activité Biologique

2H-Nonafluorobutane, a member of the per- and polyfluoroalkyl substances (PFAS) family, has garnered attention due to its unique chemical properties and potential biological effects. This article delves into the biological activity of 2H-Nonafluorobutane, summarizing research findings, case studies, and relevant data.

2H-Nonafluorobutane is characterized by its fully fluorinated carbon chain, which imparts distinct physical and chemical properties. The compound's high stability and low surface tension make it suitable for various industrial applications, but these same properties raise concerns regarding its environmental persistence and biological impact.

Toxicological Studies

Recent studies have highlighted the biological effects of PFAS compounds, including 2H-Nonafluorobutane. Research indicates that exposure to PFAS can lead to various health issues, including developmental and thyroid-related effects. For instance, studies involving other PFAS compounds have shown significant alterations in thyroid hormone levels in animal models, suggesting similar potential risks for 2H-Nonafluorobutane due to its structural similarities with other PFAS .

Table 1: Summary of Toxicological Findings Related to PFAS

The biological activity of 2H-Nonafluorobutane may be mediated through several mechanisms:

- Endocrine Disruption : Evidence suggests that PFAS can interfere with hormonal systems. While no direct studies on 2H-Nonafluorobutane's endocrine activity were found, its classification within the PFAS group raises concerns about similar effects .

- Lipid Metabolism : Research on related compounds indicates that PFAS can induce gene expression associated with lipid synthesis and storage pathways. This could imply that 2H-Nonafluorobutane may also influence lipid metabolism, potentially leading to conditions such as hepatic steatosis .

- Cellular Stress Responses : The activation of stress response pathways has been observed in cells exposed to PFAS. This includes upregulation of genes involved in oxidative stress responses, which may be relevant for understanding the cellular impact of 2H-Nonafluorobutane .

Case Studies

Several case studies have examined the environmental impact and biological implications of PFAS exposure, including 2H-Nonafluorobutane:

- Case Study on Groundwater Contamination : Investigations into sites contaminated with firefighting foams revealed elevated levels of various PFAS, including 2H-Nonafluorobutane. These studies highlighted the persistence of these compounds in groundwater and their potential health risks to nearby populations .

- Health Monitoring Initiatives : Programs aimed at monitoring human exposure to PFAS have reported correlations between serum levels of these compounds and adverse health outcomes. Although specific data on 2H-Nonafluorobutane is limited, trends suggest a need for further investigation into its health implications .

Propriétés

IUPAC Name |

1,1,1,2,2,3,4,4,4-nonafluorobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HF9/c5-1(3(8,9)10)2(6,7)4(11,12)13/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXIZXTKKSIAZOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)(F)F)(C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HF9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80379701 | |

| Record name | 2H-Nonafluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

680-17-1 | |

| Record name | Butane, 1,1,1,2,2,3,4,4,4-nonafluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=680-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-Nonafluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2H-Nonafluorobutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.